molecular formula C20H21N5OS B15140347 TACC3 inhibitor 1

TACC3 inhibitor 1

Cat. No.: B15140347
M. Wt: 379.5 g/mol
InChI Key: ZMOMHLVVLVGMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TACC3 inhibitor 1 is a compound designed to inhibit the function of the transforming acidic coiled-coil containing protein 3 (TACC3). TACC3 is a member of the TACC family, which plays a critical role in maintaining microtubule stability and centrosome integrity during cell division. Overexpression of TACC3 has been linked to various cancers, making it a promising target for cancer therapy .

Preparation Methods

The synthesis of TACC3 inhibitor 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

TACC3 inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .

Scientific Research Applications

TACC3 inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

TACC3 inhibitor 1 exerts its effects by binding to the TACC3 protein and disrupting its function. This leads to the destabilization of microtubules and the formation of abnormal mitotic spindles, ultimately causing mitotic arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the spindle assembly checkpoint, DNA damage response, and apoptosis signaling pathways .

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

2-[2-[(2-phenyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-2-azabicyclo[2.2.1]heptan-5-ol

InChI

InChI=1S/C20H21N5OS/c26-17-9-16-8-14(17)11-25(16)18-6-7-21-20(24-18)22-10-15-12-27-19(23-15)13-4-2-1-3-5-13/h1-7,12,14,16-17,26H,8-11H2,(H,21,22,24)

InChI Key

ZMOMHLVVLVGMBV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2C3=NC(=NC=C3)NCC4=CSC(=N4)C5=CC=CC=C5)O

Origin of Product

United States

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